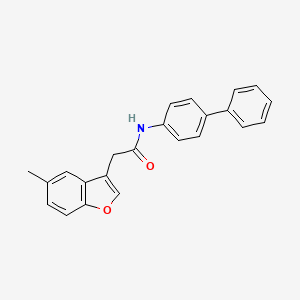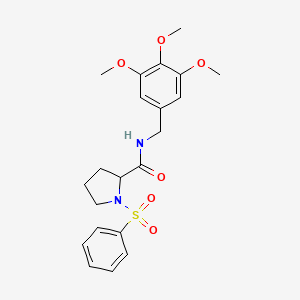
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide
Overview
Description
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide, also known as BMF-2, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BMF-2 is a synthetic compound that belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is not fully understood. However, it has been proposed that N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways. N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Moreover, N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. Moreover, N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with a high purity level, making it easy to handle and manipulate in lab experiments. N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has also shown promising results in preclinical studies, making it a potential candidate for further research. However, there are some limitations to using N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide in lab experiments. The mechanism of action of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is not fully understood, making it difficult to design experiments that target specific pathways. Moreover, the effects of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide. One potential direction is to investigate the therapeutic potential of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Another potential direction is to identify the specific signaling pathways that are modulated by N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide and to design experiments that target these pathways. Moreover, the development of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide derivatives with improved pharmacokinetic properties and therapeutic efficacy is also a potential future direction for research.
Conclusion:
In conclusion, N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis method of N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is simple and efficient, making it a potential candidate for large-scale production. N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects, and its mechanism of action is proposed to involve the modulation of various signaling pathways. Future research on N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide may lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells, such as human breast cancer cells and hepatocellular carcinoma cells. Moreover, N-4-biphenylyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-16-7-12-22-21(13-16)19(15-26-22)14-23(25)24-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBWFZUQRQLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-4-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)

![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![3,7-dimethyl-2-{[(3-methyl-2-quinoxalinyl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4192803.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4192806.png)
![10-[(4-ethyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192810.png)
![4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4192817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192822.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4192826.png)
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)